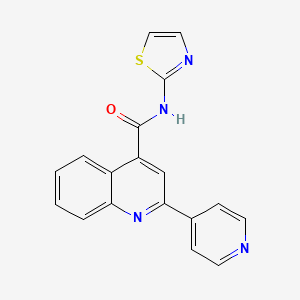
2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide, also known as PTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTQ is a heterocyclic molecule that contains a pyridine ring, a thiazole ring, and a quinoline ring, which gives it unique chemical properties.
科学的研究の応用
Heterocyclic Compounds in Organic Chemistry and Their Applications
Heterocyclic compounds, featuring heteroatoms such as nitrogen, sulfur, and oxygen, play a crucial role in organic chemistry due to their widespread applications in drug development and medicinal chemistry. These compounds are essential in the fight against various human and animal diseases and disorders, serving as anticonvulsants, antivirals, anti-inflammatories, and central vasodilators. Furthermore, they find use in nontherapeutic applications such as anthelmintics, diuretics, anti-hypertensives, uricosurics, fungicides, bactericides, and herbicides. The chemistry of heterocyclic compounds like Quinoxaline, Triazole, Pyrimidine, Pyridine, Oxadiazole, Thiazole, Indole, and Azepine, alongside recent synthetic methodologies and their pharmaceutical importance, underscores their significance in the development of bioactive molecules with potential therapeutic applications (Baranwal et al., 2022).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of pollutants in water using the TiO2-UV process has been explored for various aromatic and alicyclic compounds, including pyridine and quinoline derivatives. This process not only mineralizes pollutants but also sheds light on the complexity of photocatalytic pathways through the identification of intermediate products. The study highlights the occurrence of oxidation, bond cleavage, H(Cl) atom addition or transfer, and coupling reactions during photocatalysis. Moreover, it suggests that OH° radicals are not the sole active species in photocatalytic degradations, indicating the involvement of O2−o anion-radicals and electron transfer mechanisms in the degradation of quinoline derivatives (Pichat, 1997).
特性
IUPAC Name |
2-pyridin-4-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(22-18-20-9-10-24-18)14-11-16(12-5-7-19-8-6-12)21-15-4-2-1-3-13(14)15/h1-11H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDPWVZLHXFMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

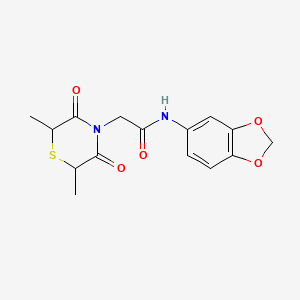
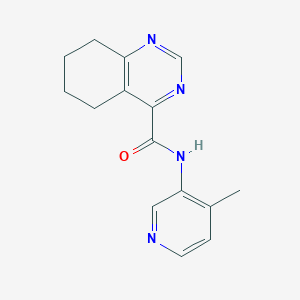

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
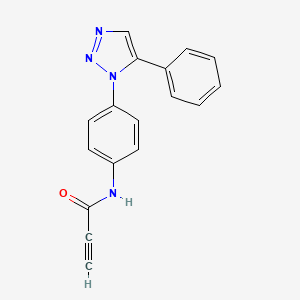
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)
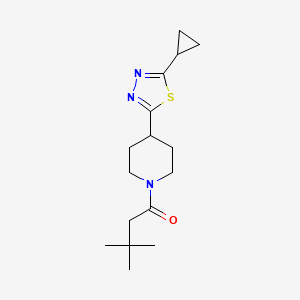

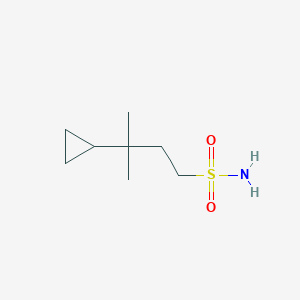
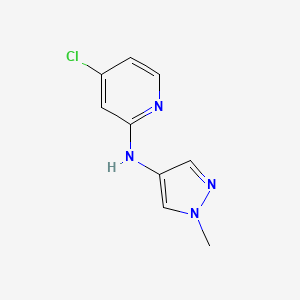
![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)